molecular formula C11H9BrFNO2 B13719371 Ethyl 4-Bromo-6-fluoroindole-3-carboxylate

Ethyl 4-Bromo-6-fluoroindole-3-carboxylate

Cat. No.: B13719371
M. Wt: 286.10 g/mol
InChI Key: HJMWLMOLCVBPJL-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-6-fluoroindole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Bromo-6-fluoroindole-3-carboxylate typically involves the reaction of 4-bromo-6-fluoroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Bromo-6-fluoroindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Boronic acids and palladium catalysts under mild conditions.

Major Products Formed

Scientific Research Applications

Ethyl 4-Bromo-6-fluoroindole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-6-fluoroindole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-Bromo-6-fluoroindole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the indole ring, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .

Properties

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

ethyl 4-bromo-6-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)7-5-14-9-4-6(13)3-8(12)10(7)9/h3-5,14H,2H2,1H3

InChI Key

HJMWLMOLCVBPJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C(=CC(=C2)F)Br

Origin of Product

United States

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